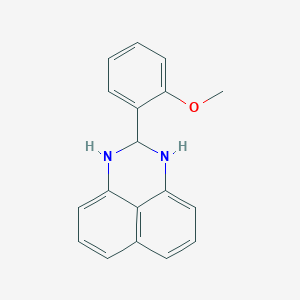![molecular formula C16H16IN3OS B11663850 N'-[(1E)-1-(3-iodophenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11663850.png)
N'-[(1E)-1-(3-iodophenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1E)-1-(3-iodophenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide is a complex organic compound that features both iodine and sulfur atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3-iodophenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide typically involves the condensation of 3-iodobenzaldehyde with 2-(pyridin-2-ylsulfanyl)propanehydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(1E)-1-(3-iodophenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-[(1E)-1-(3-iodophenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules.
Wirkmechanismus
The mechanism by which N’-[(1E)-1-(3-iodophenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide exerts its effects involves the interaction with molecular targets such as DNA and proteins. The iodine atom can form halogen bonds with nucleophilic sites on biomolecules, while the sulfur atom can engage in thiol-disulfide exchange reactions. These interactions can lead to the modulation of biological pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(1E)-1-(3-iodophenyl)ethylidene]-4-methoxybenzohydrazide
- N’-[(1E)-1-(3-iodophenyl)ethylidene]-4-methylbenzenesulfonohydrazide
Uniqueness
N’-[(1E)-1-(3-iodophenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide is unique due to the presence of both iodine and sulfur atoms, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C16H16IN3OS |
|---|---|
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
N-[(E)-1-(3-iodophenyl)ethylideneamino]-2-pyridin-2-ylsulfanylpropanamide |
InChI |
InChI=1S/C16H16IN3OS/c1-11(13-6-5-7-14(17)10-13)19-20-16(21)12(2)22-15-8-3-4-9-18-15/h3-10,12H,1-2H3,(H,20,21)/b19-11+ |
InChI-Schlüssel |
CUCVGUBDKOCNAO-YBFXNURJSA-N |
Isomerische SMILES |
CC(C(=O)N/N=C(\C)/C1=CC(=CC=C1)I)SC2=CC=CC=N2 |
Kanonische SMILES |
CC(C(=O)NN=C(C)C1=CC(=CC=C1)I)SC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-1-(4-Tert-butylphenyl)-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11663768.png)
![2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11663800.png)
![4-Fluoro-N'-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}benzohydrazide](/img/structure/B11663804.png)
![Methyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate](/img/structure/B11663806.png)



![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11663821.png)


![N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B11663834.png)
![N-[(2Z)-4-(3-nitrophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11663841.png)
![Ethyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11663843.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663847.png)
